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Compound of Interest
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(R,R)-Bis-

(mesityl)ethylenediamine

dihydrochloride

CAS No.: 1301706-47-7

Cat. No.: B2534445

Get Quote

Introduction & Strategic Value
Asymmetric Transfer Hydrogenation (ATH) has displaced high-pressure hydrogenation in many

pharmaceutical workflows due to its operational safety and scalability. Unlike traditional

hydrogenation, which requires pressurized

gas and specialized autoclaves, ATH utilizes stable organic hydrogen donors (isopropanol or
formic acid).

This guide focuses on the Ru(II)-TsDPEN (Noyori-Ikariya) class of catalysts.[1] These systems

are unique because they operate via metal-ligand bifunctional catalysis, a mechanism that

allows for high enantioselectivity without direct coordination of the substrate to the metal center.

Why This Protocol?
Safety: Eliminates the risk of high-pressure hydrogen gas leaks.
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Selectivity: Chemoselective reduction of ketones/imines in the presence of alkenes or

halides.

Scalability: The reaction can be run in standard glass reactors or vials.

Mechanistic Insight: The "NH Effect"
To master ATH, one must understand the "NH Effect." Unlike classical hydrogenation where the

metal does all the work, the TsDPEN ligand acts as a proton shuttle.

The Catalytic Cycle[2]
Induction: The precatalyst (18e species) loses HCl (via base) to form the active 16e Ru-

amide species.

Dehydrogenation (Loading): The 16e species abstracts a hydride (

) and a proton (

) from the donor (Isopropanol or Formic Acid), forming the reducing 18e Ru-hydride-amine.

Transfer (Delivery): The catalyst self-assembles with the substrate via hydrogen bonding.

The hydride transfers to the carbonyl carbon while the ligand's amine proton transfers to the

oxygen in a concerted, six-membered transition state.

Visualization: The Bifunctional Mechanism
The following diagram illustrates the outer-sphere mechanism that defines this protocol.
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Figure 1: The catalytic cycle showing the conversion between the 16-electron Lewis acid and

the 18-electron reducing hydride.

Pre-Experimental Strategy: Choosing the Hydrogen
Donor
The choice between Isopropanol (IPA) and Formic Acid/Triethylamine (TEAF) is the single most

critical decision.
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Feature
System A: Formic Acid /
TEA

System B: Isopropanol
(IPA)

Thermodynamics
Irreversible (

gas leaves system).

Reversible (Acetone byproduct

competes).

Kinetic Control
High. Reaction goes to 100%

conversion.

Moderate. Equilibrium limits

conversion.

Enantioselectivity
Highest. No product

racemization.

Good, but erodes over time

(reverse rxn).

Solubility
Moderate (requires polar

substrates).

Excellent (IPA dissolves most

organics).

Operational Risk
Gas evolution (

). Pressure buildup.
Benign. Standard reflux.

Recommendation
Primary Choice for

Pharma/High Value.

Use for initial screens or robust

substrates.

Protocol A: The Formic Acid/TEA System (Gold
Standard)
Recommended for: High-value intermediates requiring >95% ee.

Materials
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya Catalyst).

Solvent: Dichloromethane (DCM) or neat TEAF.

H-Donor: Formic Acid (98%) and Triethylamine (TEA).[2]

Step 1: Preparation of TEAF Azeotrope (5:2)
Critical: Commercial TEAF is available, but fresh preparation ensures stoichiometry. The 5:2

molar ratio is the stable azeotrope.
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Chill a flask containing Triethylamine (TEA, 2 mol equiv) to 0°C under

.

Add Formic Acid (FA, 5 mol equiv) dropwise via addition funnel.

Caution: Highly exothermic. Fuming.

Allow to warm to room temperature. The resulting liquid is the 5:2 azeotrope.[2]

Step 2: The Reaction (Schlenk Technique)
Charge: In a Schlenk flask, add the substrate (1.0 equiv) and Catalyst (0.5 - 1.0 mol%).

Degas: Evacuate and backfill with Nitrogen (

). Oxygen poisons the Ru-Hydride species.

Solvent: Add degassed DCM (optional, if substrate is solid) or use the TEAF as solvent.

Initiate: Add the TEAF azeotrope (5-10 equiv of hydride) via syringe.

Monitor: Stir at 25–30°C.

Note: The reaction produces

. Do not seal the vessel tightly without a pressure-release needle or bubbler.

Quench: Once conversion hits >98% (TLC/GC), dilute with water and extract with EtOAc.

Wash organic layer with saturated

to remove residual acid.

Protocol B: The Isopropanol System (Reversible)
Recommended for: Rapid screening, highly soluble substrates.

Materials
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].
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H-Donor/Solvent: Anhydrous Isopropanol (IPA).

Base Initiator:

-BuOK or KOH (solid).

Step 1: Reaction Setup
Charge: Add Substrate (1.0 equiv) and Catalyst (1.0 mol%) to a vial/flask.

Solvent: Add degassed IPA (concentration is critical: 0.1 M to 0.2 M).

Expert Tip: Do not run highly concentrated. High acetone concentration (byproduct) will

drive the reverse reaction, eroding ee.

Initiate: Add

-BuOK (5.0 mol% relative to substrate, or 5:1 relative to catalyst).

Mechanism:[1][3][4][5][6][7][8] The base is required to strip HCl from the precatalyst to

form the 16e species.

Step 2: Optimization[6][8]
Stir at room temperature.

Stop the reaction immediately upon full conversion. Leaving the reaction stirring overnight

can lead to racemization as the catalyst begins to reduce the acetone byproduct back to IPA,

scrambling the hydride transfer.

Analytical & Optimization Workflow
Use the following logic flow to optimize your results.
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Figure 2: Decision tree for protocol selection and troubleshooting.

Troubleshooting & Expert Notes
Oxygen Sensitivity
The 18-electron Ru-Hydride species is sensitive to oxidation. If your reaction turns from

orange/red (active) to dark brown/black (decomposition) rapidly, oxygen has entered the

system.

Solution: Degas solvents by sparging with Argon for 15 mins before use.

The "Induction Period"
In the IPA protocol, you might observe a lag time. This is the time required for the base to

dehydrohalogenate the Ru-Cl precursor.

Solution: Pre-stir the catalyst and base in IPA for 10 minutes before adding the substrate.

Substrate Inhibition
Substrates with strong coordinating groups (pyridines, free amines) can poison the catalyst by

binding to the open coordination site of the 16e species.

Solution: Use the TEAF method; the acidic media protonates free amines, preventing them

from binding to the metal center.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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